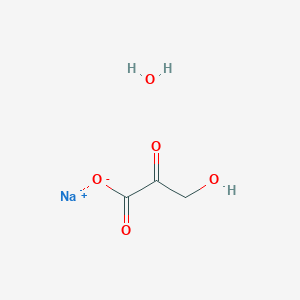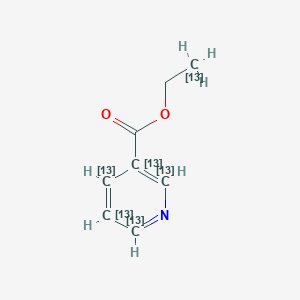
(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate: is a labeled organic compound where the carbon atoms in the ethyl and pyridine rings are isotopically enriched with carbon-13. This compound is often used in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions due to its isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbon-13 enriched precursors.
Formation of Pyridine Ring: The pyridine ring is constructed using a series of condensation reactions involving carbon-13 enriched reagents.
Carboxylation: The carboxyl group is introduced via a carboxylation reaction, often using carbon dioxide enriched with carbon-13.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol enriched with carbon-13.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of carbon-13 enriched starting materials.
Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions.
Purification: Advanced purification techniques such as chromatography to achieve high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
科学研究应用
Chemistry
Isotopic Tracing: Used to trace reaction pathways and mechanisms in organic synthesis.
NMR Spectroscopy: Carbon-13 labeling enhances the sensitivity and resolution of nuclear magnetic resonance (NMR) spectroscopy studies.
Biology
Metabolic Studies: Helps in studying metabolic pathways by tracking the incorporation and transformation of the labeled compound in biological systems.
Enzyme Mechanisms: Used to investigate enzyme-catalyzed reactions and their mechanisms.
Medicine
Drug Development: Assists in the development of new drugs by providing insights into drug metabolism and pharmacokinetics.
Diagnostic Imaging: Carbon-13 labeled compounds are used in magnetic resonance imaging (MRI) for better imaging contrast.
Industry
Material Science: Used in the development of new materials with specific properties by studying the molecular interactions and structures.
Environmental Science: Helps in tracking the fate of pollutants and understanding their transformation in the environment.
作用机制
The mechanism of action of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate depends on its application:
Metabolic Pathways: In metabolic studies, the compound is incorporated into metabolic pathways, and its transformation is tracked using isotopic labeling.
Enzyme Reactions: In enzyme studies, the compound interacts with the active site of the enzyme, and the reaction mechanism is elucidated by observing the labeled atoms.
相似化合物的比较
Similar Compounds
- (213C)ethyl (2,3,4,5,6-13C5)pyridine-2-carboxylate
- (213C)ethyl (2,3,4,5,6-13C5)pyridine-4-carboxylate
- (213C)ethyl (2,3,4,5,6-13C5)pyridine-5-carboxylate
Uniqueness
- Position of Carboxylate Group : The position of the carboxylate group on the pyridine ring (3-position) makes it unique compared to other isomers.
- Isotopic Labeling : The specific carbon-13 labeling pattern provides unique advantages in tracing and studying molecular interactions and transformations.
This detailed article covers the essential aspects of (213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate, from its synthesis to its applications and comparison with similar compounds
属性
CAS 编号 |
1246819-16-8 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
157.12 g/mol |
IUPAC 名称 |
(213C)ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i1+1,3+1,4+1,5+1,6+1,7+1 |
InChI 键 |
XBLVHTDFJBKJLG-FJYIEFNNSA-N |
手性 SMILES |
[13CH3]COC(=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1 |
规范 SMILES |
CCOC(=O)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
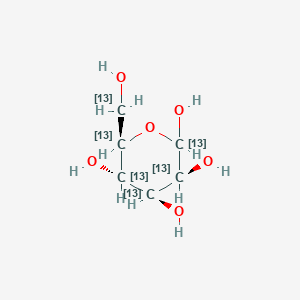
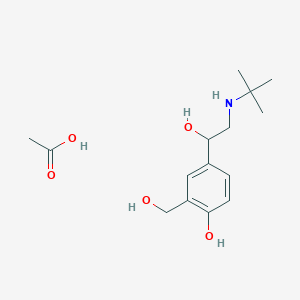


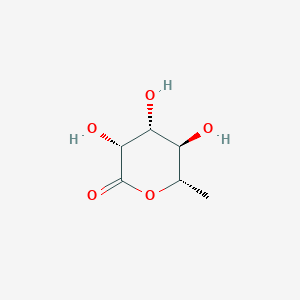
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
